molecular formula C25H29NO6 B13374485 6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B13374485
M. Wt: 439.5 g/mol
InChI Key: UAOOACARZZJCKB-RGVLZGJSSA-N
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Description

6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine moiety, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the benzofuran core with a piperidine derivative under basic conditions.

    Addition of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its combination of a benzofuran core, a piperidine moiety, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(2E)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H29NO6/c1-15-7-5-6-10-26(15)14-18-19(27)9-8-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h8-9,11-13,15,27H,5-7,10,14H2,1-4H3/b20-11+

InChI Key

UAOOACARZZJCKB-RGVLZGJSSA-N

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O

Origin of Product

United States

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